molecular formula C12H18O2 B13965532 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- CAS No. 50506-57-5

2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene-

Cat. No.: B13965532
CAS No.: 50506-57-5
M. Wt: 194.27 g/mol
InChI Key: AWDXNCDZBAVUOL-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- is a complex organic compound with a unique structure that includes multiple methyl groups and a hydroxyl group

Preparation Methods

The synthesis of 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- can be achieved through several routes. One common method involves the oxidation of cyclohexene in the presence of a silver or palladium catalyst . This process typically requires controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale oxidation reactions using similar catalysts and optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the multiple methyl groups provide hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar compounds to 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- include:

Properties

CAS No.

50506-57-5

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-hydroxy-2,3,5,6,6-pentamethyl-4-methylidenecyclohex-2-en-1-one

InChI

InChI=1S/C12H18O2/c1-7-8(2)10(13)11(4,5)12(6,14)9(7)3/h14H,3H2,1-2,4-6H3

InChI Key

AWDXNCDZBAVUOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(C(C1=C)(C)O)(C)C)C

Origin of Product

United States

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